![molecular formula C21H18F2N4O5S B2609138 Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 903347-56-8](/img/structure/B2609138.png)
Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in the field of organic synthesis has explored the synthesis and reactivity of compounds structurally related to Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate. Studies include the synthesis of sym-tetrazine derivatives and their transformation into various heterocyclic compounds, highlighting the versatility of these molecular frameworks in organic chemistry and the potential for creating bioactive molecules (Postovskii et al., 1977).
Supramolecular Chemistry
The structuring and hydrogen bonding capabilities of benzoate derivatives, including those similar to the compound , have been extensively studied. These investigations provide insights into how such molecules can form supramolecular structures through hydrogen bonding, showcasing their potential applications in creating organized molecular assemblies (Portilla et al., 2007).
Materials Science and Polymer Chemistry
Research has also been conducted on the integration of oxadiazole and related heterocyclic units into polymeric materials. These studies explore the thermal and optical properties of polymers containing 1,3,4-oxadiazole units, demonstrating their potential use in high-performance and functional materials with specific electronic or photonic properties (Sava et al., 2003).
Biomedical Applications
While the direct biomedical applications of Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate were not explicitly mentioned in the available literature, related compounds have been explored for their potential in this area. For example, derivatives of 1,3,4-oxadiazole have been studied for their antimicrobial properties and as potential hemolytic agents, suggesting that structurally similar compounds might also exhibit useful biological activities (Rehman et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O5S/c1-2-31-20(30)12-6-8-13(9-7-12)25-16(28)11-33-21-27-26-17(32-21)10-24-19(29)18-14(22)4-3-5-15(18)23/h3-9H,2,10-11H2,1H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDCNXTMZATHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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